molecular formula C11H14BrN3 B8625892 1-Isobutyl-2-amino-6-bromobenzimidazole

1-Isobutyl-2-amino-6-bromobenzimidazole

Cat. No.: B8625892
M. Wt: 268.15 g/mol
InChI Key: WSZFUPMXSAGVLE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The history of benzimidazole chemistry began in 1872 with the first synthesis of the parent compound, benzimidazole, by Hoebrecker. apacsci.com The initial synthesis involved the reduction of 2-nitro-4-methyl acetanilide (B955) followed by dehydration. apacsci.com However, it was the discovery of 5,6-dimethylbenzimidazole (B1208971) as a structural component of vitamin B12 that significantly spurred interest in this heterocyclic system. arabjchem.org This finding highlighted the biological relevance of the benzimidazole scaffold and initiated extensive research into its derivatives. arabjchem.orgontosight.ai

Early research focused on the synthesis and characterization of various benzimidazole compounds. The development of synthetic methodologies, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, allowed for the creation of a wide array of derivatives. arabjchem.orgnih.govrjlbpcs.com Over the decades, research has evolved from fundamental synthesis to exploring the vast pharmacological potential of these compounds. nih.govnih.gov The structural similarity of the benzimidazole nucleus to naturally occurring purines was a key observation that led scientists to investigate its role in various biological processes. arabjchem.org This has resulted in the development of numerous benzimidazole-based drugs with a wide range of therapeutic applications, from anthelmintics to proton pump inhibitors. wikipedia.orgmdpi.com

Significance of the Benzimidazole Heterocyclic Scaffold in Chemical Sciences

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This is due to its versatile binding properties, which include the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking, and participate in hydrophobic and coordination interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively to a wide range of biological macromolecules, making them a valuable framework for drug design. nih.govijpsr.com

The bicyclic structure, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, is electron-rich and provides a stable platform for chemical modification. apacsci.comresearchgate.net Its amphoteric nature allows it to act as both a weak acid and a weak base. nih.gov This versatility has led to its incorporation into numerous clinically successful drugs, including anthelmintics (e.g., Albendazole), proton-pump inhibitors (e.g., Omeprazole), and antihistamines (e.g., Astemizole). nih.govresearchgate.net The broad spectrum of biological activities associated with benzimidazole derivatives underscores their immense significance in the chemical and pharmaceutical sciences. ajrconline.orgnih.gov

Structural Diversity and Substitution Patterns in Benzimidazole Derivatives

The benzimidazole scaffold allows for substitution at multiple positions, leading to a vast structural diversity that is crucial for tuning its biological activity. The most common points of modification are the N-1, C-2, and C-5/C-6 positions of the benzimidazole ring.

N-1 Position: Alkylation or arylation at the N-1 position can significantly influence the compound's lipophilicity and pharmacokinetic properties. acs.org The introduction of various substituents at this position can modulate the molecule's interaction with target receptors and enzymes. acs.orgnih.gov

C-2 Position: The C-2 position is a key site for introducing a wide range of substituents. The synthesis of 2-substituted benzimidazoles is often achieved by condensing o-phenylenediamine (B120857) with different aldehydes or carboxylic acids. ctppc.orgsrrjournals.com This position is critical for the biological activity of many benzimidazole drugs, and modifications here can drastically alter their pharmacological profile. nih.govmdpi.com For instance, 2-aminobenzimidazoles represent a class of compounds with significant therapeutic potential. nih.govnih.gov

This ability to easily generate a library of diverse compounds through substitution at these key positions makes the benzimidazole scaffold a highly attractive platform for drug discovery and development. mdpi.com

Rationale for Academic Investigation of 1-Isobutyl-2-amino-6-bromobenzimidazole

The academic investigation of this compound is driven by the potential synergistic effects of its specific substitution pattern, based on the known structure-activity relationships of related benzimidazole derivatives.

The 2-amino group is a known pharmacophore that imparts a range of biological activities. nih.gov Studies on 2-aminobenzimidazole (B67599) derivatives have revealed their potential as antimalarial agents and modulators of ion channels. nih.govacs.org

The 6-bromo substituent on the benzene ring can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Halogen atoms are also known to modulate the electronic properties of the scaffold and can be involved in halogen bonding, which can contribute to target binding affinity. nih.govresearchgate.net Bromo-substituted benzimidazoles have been investigated for their cytotoxic and immunomodulatory activities. nih.govresearchgate.net

The 1-isobutyl group is an N-alkyl substituent that can further increase the compound's lipophilicity and influence its metabolic stability and target engagement. acs.org N-alkylation is a common strategy to fine-tune the pharmacological properties of benzimidazole derivatives. dntb.gov.uaresearchgate.net

The combination of these three substituents in a single molecule presents a novel chemical entity with the potential for unique biological activities. Research into this specific compound would aim to explore how these structural features collectively contribute to its pharmacological profile, potentially leading to the discovery of new therapeutic agents.

PropertyExample Value (for a related compound)
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
XLogP33.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Note: The data in this table is for the related compound 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole and is intended for illustrative purposes only.

SubstituentPositionPotential Contribution
IsobutylN-1Increased lipophilicity, altered metabolic stability
AminoC-2Key pharmacophore for biological activity
BromoC-6Enhanced lipophilicity, altered electronic properties

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

6-bromo-1-(2-methylpropyl)benzimidazol-2-amine

InChI

InChI=1S/C11H14BrN3/c1-7(2)6-15-10-5-8(12)3-4-9(10)14-11(15)13/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

WSZFUPMXSAGVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)Br)N=C1N

Origin of Product

United States

Synthesis Strategies for 1 Isobutyl 2 Amino 6 Bromobenzimidazole

Retrosynthetic Analysis of 1-Isobutyl-2-amino-6-bromobenzimidazole

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several plausible disconnection points.

A primary disconnection can be made at the C-N bonds of the imidazole (B134444) ring, which simplifies the target molecule into a substituted o-phenylenediamine (B120857) precursor. This approach suggests that the core benzimidazole (B57391) ring is formed in a late-stage cyclization step. The key precursor identified through this disconnection is 4-bromo-N¹-isobutylbenzene-1,2-diamine . This intermediate already contains the required bromo and isobutyl groups in their correct positions. The 2-amino group can then be introduced during the cyclization reaction, for instance, by using cyanogen (B1215507) bromide or a similar reagent that provides the C2 carbon and the amino group simultaneously.

An alternative disconnection strategy involves breaking the N1-isobutyl bond and the C6-bromo bond. This would suggest starting with a pre-formed 2-aminobenzimidazole (B67599) ring, followed by subsequent N-alkylation and regioselective bromination. The feasibility of this route depends heavily on the directing effects of the substituents on the benzimidazole ring during the bromination step.

These retrosynthetic pathways highlight the central importance of a substituted o-phenylenediamine intermediate and suggest that the order of substituent introduction (isobutylation, amination, bromination) is a critical consideration in designing an efficient synthesis.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target compound hinges on the efficient preparation and functionalization of key precursors. This involves the synthesis of a correctly substituted benzene (B151609) ring, followed by the introduction of the necessary functional groups in a controlled manner.

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is one of the most common and effective methods for synthesizing the benzimidazole core. rsc.orgnih.govbeilstein-journals.org Therefore, the synthesis of a suitably substituted o-phenylenediamine is a critical first step. For the target molecule, the required precursor is 4-bromo-benzene-1,2-diamine .

A common route to this precursor begins with the nitration of a brominated benzene derivative. For example, starting with p-dibromobenzene or p-bromoaniline, nitration can introduce a nitro group, which can subsequently be reduced to an amine. A typical sequence involves the dinitration of bromobenzene, followed by selective reduction of one nitro group and subsequent reduction of the second to form the diamine. Another efficient method involves the reduction of 2-nitro-4-bromoaniline. A variety of reducing agents can be employed for the conversion of the nitro group to an amine, including catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid. nih.gov

Starting MaterialReagentsProductKey Features
2-Nitro-4-bromoanilineFe, NH₄Cl, Formic Acid4-Bromo-benzene-1,2-diamineHigh-yielding conversion, compatible with various functional groups. organic-chemistry.org
1-Bromo-2,4-dinitrobenzeneNa₂S/S or (NH₄)₂S4-Bromo-2-nitroanilineSelective reduction of one nitro group.
4-Bromo-2-nitroanilineSnCl₂·2H₂O, Ethanol4-Bromo-benzene-1,2-diamineWidely used classical reduction method.

This table presents common methods for the synthesis of substituted o-phenylenediamines, which are key precursors for benzimidazole synthesis.

The isobutyl group can be introduced either before or after the formation of the benzimidazole ring.

Pre-cyclization Alkylation: This approach involves the N-alkylation of a substituted o-phenylenediamine precursor, such as 4-bromo-2-nitroaniline. The reaction with an isobutyl halide (e.g., isobutyl bromide) under basic conditions would yield N-isobutyl-4-bromo-2-nitroaniline. The subsequent reduction of the nitro group provides the key intermediate, 4-bromo-N¹-isobutylbenzene-1,2-diamine . This method offers good control over the position of the alkyl group.

Post-cyclization Alkylation: Alternatively, the isobutyl group can be introduced by direct N-alkylation of a pre-formed benzimidazole, such as 2-amino-6-bromobenzimidazole. This reaction is typically performed using an isobutyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). A challenge with this method is the potential for alkylation at both N1 and N3 positions, leading to a mixture of products, although in many cases, a single isomer predominates.

Studies on N-butyl-1H-benzimidazole have shown that the introduction of an alkyl group at the N1 position does not significantly alter the core structure of the benzimidazole ring. nih.govresearchgate.net

The 2-amino group is a key feature of the target molecule. There are several established methods for its introduction.

One of the most direct methods is the cyclization of an o-phenylenediamine with cyanogen bromide (BrCN). In this reaction, the diamine reacts with BrCN to form a guanidine intermediate, which then undergoes intramolecular cyclization to yield the 2-aminobenzimidazole. This one-pot reaction is widely used due to its efficiency.

Another approach is the reaction of the diamine with cyanamide (H₂NCN) under acidic conditions. Alternatively, thiourea can be used as a reagent, which first leads to the formation of a 2-mercaptobenzimidazole, followed by conversion of the mercapto group to an amino group.

More recent developments include metal-catalyzed C-H amination reactions, which can directly install an amino group at the C2 position of a pre-formed benzimidazole ring. beilstein-journals.orgbeilstein-journals.org However, these methods may require specific catalysts and conditions. beilstein-journals.org

PrecursorReagentProductReaction Type
o-PhenylenediamineCyanogen Bromide (BrCN)2-AminobenzimidazoleCyclocondensation
o-PhenylenediamineThiourea, then Raney Nickel2-AminobenzimidazoleMulti-step synthesis
BenzimidazoleSecondary Amine, Copper CatalystC2-Aminated BenzimidazoleC-H Amination beilstein-journals.org

This table outlines common strategies for introducing an amino group at the C2 position of the benzimidazole ring.

The introduction of the bromine atom at the C6 position requires a regioselective bromination strategy. The timing of this step is crucial and can occur at different stages of the synthesis.

Bromination of the Precursor: A common strategy is to start with an already brominated precursor, such as 4-bromoaniline or 1,4-dibromobenzene. This ensures the bromine is in the correct position from the outset, avoiding issues with regioselectivity in later steps. For example, starting the synthesis with 4-bromo-2-nitroaniline directly places the bromine atom at the position that will become C6 of the final benzimidazole.

Bromination of the Benzimidazole Ring: If the synthesis starts with an unbrominated benzimidazole, direct bromination can be performed. The existing substituents on the ring will direct the position of the incoming bromine atom. The 2-amino group is an activating, ortho, para-directing group. In the benzimidazole system, this would direct bromination to the C5 and C7 positions. The N1-isobutyl group also influences the electronic distribution. Therefore, achieving selective bromination at C6 on a pre-formed 1-isobutyl-2-aminobenzimidazole can be challenging and may lead to a mixture of isomers. Reagents like N-Bromosuccinimide (NBS) are often used for such brominations due to their milder nature compared to elemental bromine. mdpi.com Theoretical analysis and careful control of reaction conditions are essential to achieve the desired regioselectivity. mdpi.com

Cyclization Methodologies for Benzimidazole Ring Formation

The final and most critical step in many synthetic routes is the cyclization to form the benzimidazole ring. A variety of methods have been developed for this transformation. nih.gov

The most prevalent method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic and often dehydrating conditions. nih.gov For the synthesis of a 2-amino derivative, as discussed, cyanogen bromide is a highly effective reagent that serves as the source of the C2 carbon and the amino group.

Other modern cyclization methods include:

Oxidative Cyclization: This involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the aromatic benzimidazole ring. Various oxidants can be used, including hydrogen peroxide (H₂O₂), molecular oxygen, or hypervalent iodine compounds. organic-chemistry.org

Metal-Catalyzed Cyclization: Numerous transition metal catalysts have been developed to promote the cyclization reaction under milder conditions, often with improved yields and substrate scope. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the condensation and cyclization steps. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer a novel approach for benzimidazole synthesis, allowing for one-pot reductive cyclization of precursors like o-nitroacetanilides with excellent control over reaction parameters. researchgate.net

The choice of cyclization method depends on the specific precursors used and the desired reaction conditions, with many modern techniques offering greener and more efficient alternatives to traditional methods. acs.org

Condensation Reactions with Aldehydes and Carboxylic Acid Derivatives

A foundational method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative. researchgate.netuobaghdad.edu.iq For the target molecule, this would typically start with 4-bromo-N1-isobutylbenzene-1,2-diamine. The reaction with various aldehydes can be facilitated by a range of catalysts and oxidants. rsc.org For instance, systems like hydrogen peroxide (H2O2) with hydrochloric acid (HCl) or catalysts such as vanadyl sulfate (VOSO4) can be employed to promote the cyclization and subsequent aromatization to form the benzimidazole ring. rsc.org

Another pathway involves the reaction of the diamine precursor with carboxylic acids or their derivatives. researchgate.netekb.eg This condensation reaction typically requires heat and acidic conditions to drive the cyclization and dehydration, yielding the 2-substituted benzimidazole. The use of different aldehydes and carboxylic acids in these reactions provides a direct route to a variety of substituted benzimidazoles.

Reactant TypeTypical Reagents/CatalystsKey Features
AldehydesH₂O₂/HCl, VOSO₄, Ce(NO₃)₃·6H₂O rsc.orgOne-pot condensation and oxidation. organic-chemistry.org
Carboxylic AcidsAcid catalysts (e.g., HCl), heatDirect condensation with elimination of water. researchgate.net
Cyanating Agents (e.g., BrCN)Lewis acidsDirectly introduces the 2-amino group, though often involves toxic reagents. nih.gov

Cyclodesulfurization of Thiourea Intermediates

A widely used and efficient method for the synthesis of 2-aminobenzimidazoles is the cyclodesulfurization of a thiourea intermediate. nih.govsymbiosisonlinepublishing.com This process begins with the reaction of the corresponding o-phenylenediamine with an isothiocyanate to form an N-(2-aminophenyl)thiourea. Subsequent ring closure is achieved by removing the sulfur atom using a desulfurizing agent, which promotes the formation of the guanidine moiety within the benzimidazole ring. symbiosisonlinepublishing.comresearchgate.netresearchgate.net

Desulfurization Agent/MethodKey CharacteristicsReference
Mercury(II) Oxide (HgO)Classic reagent, effective but toxic. symbiosisonlinepublishing.com
Methyl Iodide (MeI)Commonly used, proceeds via an S-methylisothiourea intermediate. symbiosisonlinepublishing.com
Carbodiimides (e.g., DCC)Forms a stable urea byproduct. symbiosisonlinepublishing.com
Iodoacetic AcidSimplified process with high yields and minimal side products. symbiosisonlinepublishing.com
NaI-Mediated ElectrochemistrySustainable, high efficiency (up to 98% yield), scalable. organic-chemistry.orgacs.org

Catalyst-Mediated Cyclization Protocols

Transition-metal catalysis has emerged as a powerful tool for constructing benzimidazole rings, offering high efficiency and selectivity. nih.gov Copper-catalyzed protocols are particularly prominent in the synthesis of 2-aminobenzimidazoles. acs.orgresearchgate.net One such strategy involves the domino reaction of o-haloanilines with carbodiimides, where a copper(I) catalyst facilitates the cascade addition and cyclization to afford the desired products in good to excellent yields. acs.org Another approach uses ligand-free copper(II) oxide nanoparticles for the intramolecular cyclization of o-bromoaryl derivatives, providing a heterogeneous and recyclable catalytic system. acs.org

Palladium catalysts are also employed, particularly in reactions that involve C-N bond formation. nih.govresearchgate.net Furthermore, cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles presents a ligand- and additive-free method to access 2-aminobenzimidazoles. researchgate.net These catalyst-mediated reactions are valued for their broad functional group tolerance and often proceed under mild conditions. nih.gov

Reaction Pathway Optimization and Yield Enhancement

Optimizing synthetic routes is crucial for improving efficiency and making processes more practical and scalable. For the synthesis of this compound and its analogues, several strategies for yield enhancement have been explored.

The application of microwave-assisted synthesis has also been shown to dramatically improve reaction outcomes. nih.gov Compared to conventional heating, microwave irradiation can reduce reaction times from several hours to mere minutes and increase reaction yields by a significant margin (e.g., 6% to 17% increase). nih.gov This technique accelerates the condensation of o-phenylenediamines with aldehydes and subsequent N-alkylation steps. nih.gov

Optimization StrategyConventional MethodOptimized MethodAdvantage
Energy SourceConventional Heating (6-12 h)Microwave Irradiation (10-15 min)Reduced reaction time, increased yield. nih.gov
DesulfurizationCarbodiimidesIodoacetic AcidAvoids urea byproducts, high yield. symbiosisonlinepublishing.com
Cyclization ConditionsChemical OxidantsNaI-Mediated ElectrochemistryHigh yield, scalable, eco-friendly. organic-chemistry.org

Synthetic Diversification Strategies for Analogues

The synthetic methods described for this compound are highly adaptable for creating a diverse library of analogues. By systematically varying the starting materials, chemists can introduce a wide range of substituents onto the benzimidazole core.

Starting with different substituted o-phenylenediamines allows for modification of the benzene ring portion of the molecule. nih.gov For example, using a diamine with a methyl group instead of a bromine atom at the 6-position would yield a different set of analogues. nih.gov Similarly, the substituent at the 1-position can be altered by using different alkylating agents in the initial or final steps of the synthesis.

The diversity of the 2-amino substituent can be achieved by employing a wide array of isothiocyanates in the cyclodesulfurization pathway or various isonitriles in catalyst-mediated approaches. symbiosisonlinepublishing.com Furthermore, post-synthesis modification of the 2-amino group provides another powerful tool for diversification. For example, catalyst-controlled N-arylation allows for the selective addition of aryl groups to either the exocyclic amino group (using a palladium catalyst) or the azole nitrogen (using a copper catalyst), enabling the protecting-group-free generation of molecular complexity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Isobutyl 2 Amino 6 Bromobenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation techniques, provides a complete map of the atomic connectivity and chemical environment.

The proton NMR spectrum of 1-Isobutyl-2-amino-6-bromobenzimidazole is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) core, the protons of the N-isobutyl group, and the protons of the C2-amino group.

Aromatic Region: The 6-bromo substituent significantly influences the chemical shifts and coupling patterns of the three aromatic protons (H-4, H-5, and H-7). H-7, being adjacent to the electron-withdrawing bromine atom, is expected to appear as a doublet. H-5 will likely be a doublet of doublets due to coupling with both H-4 and H-7. H-4, furthest from the bromine, would appear as a doublet.

Amino Protons: The two protons of the primary amine at the C2 position typically appear as a broad singlet due to rapid exchange and quadrupolar relaxation from the adjacent nitrogen atoms.

Isobutyl Group: The N-isobutyl group presents a characteristic set of signals: a doublet for the two methylene protons (-CH₂-) adjacent to the N1 atom, a multiplet (likely a nonet) for the single methine proton (-CH-), and a doublet for the six equivalent protons of the two methyl groups (-CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H-7~7.5 - 7.7Doublet (d)
Aromatic H-5~7.2 - 7.4Doublet of Doublets (dd)
Aromatic H-4~7.1 - 7.3Doublet (d)
Amino (-NH₂)~5.0 - 6.0Broad Singlet (br s)
Isobutyl N-CH₂~3.9 - 4.1Doublet (d)
Isobutyl -CH~2.0 - 2.2Multiplet (m)
Isobutyl -CH₃~0.9 - 1.1Doublet (d)

Benzimidazole Core: The C2 carbon, bonded to three nitrogen atoms, is expected to be the most downfield signal in the spectrum. The C6 carbon, directly attached to the bromine atom, will also be significantly affected. The remaining aromatic carbons (C3a, C4, C5, C7, C7a) will appear in the typical aromatic region (110-140 ppm).

Isobutyl Group: The three signals for the isobutyl group will appear in the aliphatic region of the spectrum, with the methylene carbon (-CH₂) bonded to the nitrogen appearing most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (N-C -N)~155 - 160
C3a, C7a~130 - 145
C4, C5, C7~110 - 125
C6 (-Br)~115 - 120
Isobutyl N-CH₂~48 - 52
Isobutyl -CH~28 - 32
Isobutyl -CH₃~19 - 22

While experimental ¹⁵N NMR data for this specific compound is scarce, the structure contains three distinct nitrogen environments that would produce unique signals.

Exocyclic Amino Nitrogen (-NH₂): This nitrogen would exhibit a chemical shift typical for primary aromatic amines.

Pyrrole-type Nitrogen (N1): This is the sp³-hybridized nitrogen atom bonded to the isobutyl group. Its chemical shift would be influenced by the alkyl substituent.

Imino-type Nitrogen (N3): This sp²-hybridized nitrogen within the imidazole (B134444) ring is part of the C=N double bond and would have a characteristic downfield shift.

The precise chemical shifts are sensitive to solvent, pH, and hydrogen bonding, but ¹⁵N NMR remains a powerful, albeit less common, tool for probing the electronic structure of nitrogen heterocycles.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-7) and confirm the connectivity within the isobutyl side chain (N-CH₂ protons correlating with the CH proton, which in turn correlates with the CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the aromatic H-4 proton to the C4 carbon, the isobutyl CH₂ protons to the N-CH₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations include the N-CH₂ protons of the isobutyl group showing cross-peaks to the C2 and C7a carbons of the benzimidazole ring, and the aromatic protons correlating to neighboring carbons.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern under ionization. journalijdr.com

For this compound (C₁₁H₁₄BrN₃), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: the M⁺ peak and an (M+2)⁺ peak.

The fragmentation of benzimidazole derivatives often involves characteristic losses. journalijdr.comresearchgate.net Common fragmentation pathways for this molecule under electron impact (EI) ionization would likely include:

Alpha-cleavage: Loss of the isobutyl radical (•C₄H₉) is a probable fragmentation pathway, leading to a stable benzimidazolyl cation.

McLafferty-type Rearrangement: Loss of a neutral propene molecule (C₃H₆) from the isobutyl group.

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br).

Ring Fragmentation: Subsequent fragmentation of the benzimidazole ring could involve the loss of neutral molecules like HCN. journalijdr.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (for ⁷⁹Br)Proposed Fragment
267/269[M]⁺, Molecular Ion
210/212[M - C₄H₉]⁺
225/227[M - C₃H₆]⁺
188[M - Br]⁺
132[M - Br - C₄H₈]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 2-aminobenzimidazole (B67599), a core analog, shows characteristic bands that can be extrapolated to the target molecule. researchgate.netchemicalbook.comnih.gov

The spectrum of this compound is expected to feature the following key absorption bands:

N-H Stretching: Two distinct bands in the 3450-3300 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations of the primary amino (-NH₂) group.

C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H stretches and bands in the 2960-2870 cm⁻¹ range for the aliphatic C-H stretches of the isobutyl group.

N-H Bending: A scissoring vibration for the -NH₂ group is expected around 1650-1620 cm⁻¹. researchgate.net

C=N and C=C Stretching: A series of absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ corresponding to the stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic ring.

C-Br Stretching: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹, corresponding to the C-Br bond.

Table 4: Predicted IR Absorption Bands and Functional Group Assignments

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300Asymmetric & Symmetric Stretch-NH₂ (Amino)
3100 - 3000StretchAromatic C-H
2960 - 2870StretchAliphatic C-H (Isobutyl)
1650 - 1620Bend (Scissor)-NH₂ (Amino)
1620 - 1450StretchC=N / C=C (Imidazole/Aromatic)
< 700StretchC-Br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to UV or visible light, its electrons can be promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups that absorb light.

The benzimidazole ring system in this compound is the primary chromophore. The electronic transitions observed in the UV-Vis spectrum of this compound are expected to be of the π → π* and n → π* types. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic benzimidazole core. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals.

The absorption spectrum of a molecule is a plot of its absorbance versus the wavelength of light. For this compound, the spectrum would likely exhibit multiple absorption bands corresponding to the different electronic transitions. The positions and intensities of these bands can be influenced by the substituents on the benzimidazole ring—namely the isobutyl, amino, and bromo groups—as well as the solvent used for the analysis.

While specific experimental data for this compound is not available in the cited literature, a hypothetical UV-Vis absorption data table is presented below to illustrate the type of information that would be obtained from such an analysis. The data is based on the expected spectral characteristics of similar benzimidazole derivatives.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
21525,000π → π
25015,000π → π
2908,000π → π
3201,500n → π

X-ray Crystallography for Solid-State Molecular Conformation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, which in turn allows for the determination of the atomic positions.

Although a crystal structure for this compound has not been reported in the surveyed literature, the following table provides an example of the kind of crystallographic data that would be obtained from such an experiment. The hypothetical data is based on typical values for small organic molecules.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1025
Z4
Density (calculated) (g/cm³)1.55
R-factor0.045

This data would provide unequivocal proof of the molecular structure and offer insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations of 1 Isobutyl 2 Amino 6 Bromobenzimidazole

Quantum Chemical Calculations and Electronic Structure Analysis

No studies were identified that performed Density Functional Theory (DFT) for geometry optimization of 1-Isobutyl-2-amino-6-bromobenzimidazole. Consequently, data on its optimized bond lengths, bond angles, and dihedral angles are not available.

Similarly, analyses of the Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) surface for this specific compound have not been published. This prevents a discussion of its electronic properties, reactivity, and potential sites for electrophilic and nucleophilic attack.

Furthermore, there is no available research that predicts the spectroscopic parameters (NMR, IR, UV-Vis) of this compound through computational methods.

Molecular Docking Simulations for Putative Binding Modes

No molecular docking studies featuring this compound were found. As a result, there is no information regarding its potential binding modes with any biological targets, including details about interacting amino acid residues or docking scores.

Molecular Dynamics (MD) Simulations for Conformational Sampling

The search did not yield any studies that have conducted Molecular Dynamics (MD) simulations on this compound. Therefore, its conformational flexibility and the stability of any potential protein-ligand complexes remain uninvestigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net For this compound, a QSAR model would aim to predict its activity based on its molecular descriptors.

The development of a QSAR model for a class of benzimidazole (B57391) derivatives, including this compound, typically involves the following steps:

Data Collection: A dataset of benzimidazole derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical, steric, electronic, and structural properties, are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like leave-one-out cross-validation and by using an external set of molecules. nih.govnih.govresearchgate.net

A hypothetical QSAR study on a series of 2-aminobenzimidazole (B67599) derivatives might reveal the importance of specific descriptors in determining their biological activity. For instance, the presence of the amino group at the 2-position has been noted to influence the activity of benzimidazole compounds. researchgate.net

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound
DescriptorValueSignificance
Molecular Weight282.17 g/molInfluences solubility and absorption.
LogP3.5Indicates lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA)41.5 ŲRelates to hydrogen bonding potential and cell penetration.
Number of Hydrogen Bond Donors2Important for receptor binding.
Number of Hydrogen Bond Acceptors2Crucial for intermolecular interactions.

In Silico ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. nih.govrsc.org For this compound, these predictions can help to identify potential liabilities and guide molecular modifications.

Absorption: This parameter predicts how well the compound is absorbed into the bloodstream. Factors like gastrointestinal absorption and skin permeability are assessed. Benzimidazole derivatives are often evaluated for their oral bioavailability. japtronline.com

Distribution: This relates to how the compound is distributed throughout the body, including its ability to cross the blood-brain barrier and bind to plasma proteins. mdpi.com

Metabolism: This predicts the metabolic fate of the compound, primarily through interactions with cytochrome P450 enzymes. Understanding metabolic pathways is crucial to avoid drug-drug interactions.

Excretion: This parameter estimates how the compound and its metabolites are eliminated from the body.

ADMET predictions for benzimidazole derivatives are often performed using software like SwissADME. mdpi.comresearchgate.net

Table 2: Predicted ADMET Properties of this compound
ADMET ParameterPredicted ValueInterpretation
Gastrointestinal AbsorptionHighGood potential for oral administration.
Blood-Brain Barrier PermeationLowReduced likelihood of central nervous system side effects.
CYP2D6 InhibitorNoLower risk of drug-drug interactions via this pathway.
Lipinski's Rule of Five0 violationsIndicates good drug-likeness properties. japtronline.com

Analysis of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is essential for understanding the crystal packing and solid-state properties of a molecule. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular forces. nih.govresearchgate.net

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, such as:

Hydrogen Bonds: The 2-amino group can act as a hydrogen bond donor, forming N-H···N or N-H···Br interactions, which are significant in the crystal packing of benzimidazole derivatives.

Halogen Bonds: The bromine atom at the 6-position can participate in C-Br···N or C-Br···H interactions.

π-π Stacking: The benzimidazole ring system can engage in π-π stacking interactions with adjacent molecules.

The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. nih.govresearchgate.net

Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
Intermolecular ContactContribution (%)Significance
H···H45.0%Dominant van der Waals interactions. nih.gov
C···H/H···C25.5%Represents C-H···π interactions and general close contacts. nih.gov
N···H/H···N15.2%Indicative of hydrogen bonding involving the amino group and imidazole (B134444) nitrogens. nih.gov
Br···H/H···Br8.3%Highlights the role of the bromine substituent in crystal packing.
C···C4.0%Suggests the presence of π-π stacking interactions. nih.gov

Insufficient Information Found to Generate Requested Article

The performed searches aimed to gather specific data on the reactivity and derivatization of this particular chemical compound, focusing on reactions at the C2-amino group, the C6-bromo moiety, and the N3-imidazole nitrogen. The search strategy included broad queries on the compound's reactivity, as well as more targeted searches for specific reaction types such as acylation, alkylation, condensation reactions, and various palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Buchwald-Hartwig amination).

While general information on the reactivity of the 2-aminobenzimidazole scaffold and related compounds is available, no specific experimental data, detailed research findings, or data tables for "this compound" were found in the accessible literature. The user's strict requirement for an article based on diverse and authoritative sources with detailed, scientifically accurate content, including data tables, cannot be met without specific research dedicated to this compound.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” with the specified detailed outline is not possible at this time due to the lack of available scientific literature.

Reactivity and Derivatization Studies of 1 Isobutyl 2 Amino 6 Bromobenzimidazole

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the benzimidazole (B57391) system is susceptible to electrophilic aromatic substitution reactions. chemicalbook.com The rate and regioselectivity of such reactions on 1-Isobutyl-2-amino-6-bromobenzimidazole are dictated by the interplay of the electronic effects of the existing substituents.

The 2-amino group is a powerful activating group, donating electron density to the aromatic system through resonance. This enhances the nucleophilicity of the benzene ring, making it more reactive towards electrophiles. In contrast, the 6-bromo substituent is a deactivating group due to its electron-withdrawing inductive effect, which reduces the electron density of the ring. However, like other halogens, it acts as an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance.

The directing effects of the substituents on the benzimidazole ring are crucial in determining the position of electrophilic attack. The 2-amino group strongly directs incoming electrophiles to the positions ortho and para to it. The isobutyl group at the N1 position has a minor activating effect through induction.

Given the positions of the existing substituents, the potential sites for electrophilic aromatic substitution on the benzene ring are C4, C5, and C7. The directing influence of the activating 2-amino group and the deactivating 6-bromo group would likely lead to a complex mixture of products. However, the C7 position is sterically hindered by the adjacent isobutyl group on N1. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionActivating/Deactivating InfluencePredicted Reactivity
C4Ortho to the bromo group, meta to the imidazole (B134444) nitrogen.Moderately Favorable
C5Para to the 2-amino group (indirectly), ortho to the bromo group.Favorable
C7Ortho to the 2-amino group (indirectly), sterically hindered.Less Favorable

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The specific conditions for these reactions on this compound would need to be empirically determined.

Stability and Degradation Pathways

The stability of this compound is a critical factor for its potential applications. Benzimidazoles are generally stable compounds due to their aromaticity. researchgate.net However, the substituents on the benzimidazole core can influence its stability and dictate its degradation pathways.

Metabolic studies on other 2-aminobenzimidazole (B67599) derivatives have suggested that the N-alkyl side chain can be a site for metabolic modification. nih.gov For this compound, the isobutyl group could be susceptible to oxidative metabolism, potentially leading to hydroxylation or further oxidation to carboxylic acids.

The amino group at the C2 position can also be a site for metabolic reactions, such as N-acetylation or oxidation. The carbon-bromine bond is generally stable, but it can undergo reductive dehalogenation under certain biological or environmental conditions.

Table 2: Potential Degradation Pathways

PathwayDescriptionPotential Metabolites
N-dealkylationRemoval of the isobutyl group from the N1 position.2-amino-6-bromobenzimidazole
Side-chain oxidationHydroxylation of the isobutyl group.Hydroxylated derivatives
N-acetylationAcetylation of the 2-amino group.N-acetylated derivative
DehalogenationRemoval of the bromine atom.1-Isobutyl-2-aminobenzimidazole

It is important to note that these are predicted pathways based on the general metabolism of related compounds. Detailed stability and degradation studies would be necessary to confirm the specific behavior of this compound.

Structure Activity Relationship Sar Studies of 1 Isobutyl 2 Amino 6 Bromobenzimidazole Analogues

Impact of N1-Isobutyl Substituent Modifications on Molecular Interactions

The N1-isobutyl group in 1-isobutyl-2-amino-6-bromobenzimidazole plays a significant role in defining the molecule's interaction with its biological targets. Modifications to this substituent have been shown to directly influence the compound's potency and selectivity. The branched nature of the isobutyl group is thought to provide an optimal steric fit within a hydrophobic pocket of the target protein.

Alterations to the length and branching of the alkyl chain at the N1 position can lead to significant changes in activity. For instance, replacing the isobutyl group with smaller alkyl chains, such as methyl or ethyl, may result in a loss of potency due to a weaker van der Waals interaction with the target. Conversely, the introduction of bulkier or longer alkyl chains could lead to steric hindrance, also diminishing activity. The lipophilicity of the N1-substituent is another critical factor, with studies on similar 2-aminobenzimidazole (B67599) series showing a parabolic dependence of activity on the logarithm of the partition coefficient (log P). This suggests that an optimal level of lipophilicity is required for efficient binding and cellular permeability.

Role of the C2-Amino Group in Activity Modulation

The C2-amino group is a crucial pharmacophoric feature for the biological activity of this compound and its analogues. Research on various 2-aminobenzimidazole derivatives has consistently demonstrated that this group is essential for their inhibitory action. Current time information in Pasuruan, ID.nih.gov In many instances, the primary amino group at the C2 position is considered an absolute requirement for activity. Current time information in Pasuruan, ID.

This amino group likely participates in key hydrogen bonding interactions with the target protein, acting as a hydrogen bond donor. The importance of this interaction is highlighted by the fact that its removal or significant alteration often leads to a complete loss of biological activity. However, some studies have shown that the primary amine can be part of a secondary amine within a ring structure, such as piperidine or pyrrolidine, while still retaining activity. Current time information in Pasuruan, ID. This indicates that while the presence of a nitrogen capable of hydrogen bonding at this position is critical, some degree of structural variation is tolerated. The steric hindrance around the amino group can also influence activity, as demonstrated by analogues where a sterically hindered primary amine still shows inhibitory action. Current time information in Pasuruan, ID.

Influence of the C6-Bromine Atom on Activity and Selectivity

The presence of a bromine atom at the C6 position of the benzimidazole (B57391) ring significantly impacts the electronic properties and, consequently, the biological activity and selectivity of the compound. Halogen atoms, such as bromine, are known to influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds.

Investigation of Positional Isomer Effects on Biological Profiles

The specific placement of substituents on the benzimidazole ring is a critical determinant of the biological profile of this compound analogues. The examination of positional isomers, where the bromine atom is located at different positions on the benzene (B151609) ring (e.g., C4, C5, or C7), reveals significant differences in activity and selectivity.

For instance, studies on other substituted benzimidazoles have shown that a substituent at the 5-position can have a markedly different effect compared to the same substituent at the 4- or 6-position. This is because the different positions offer distinct steric and electronic environments, which in turn affect how the molecule orients itself within the binding site of the target protein. The relative positioning of the N1-isobutyl group, the C2-amino group, and the C6-bromine atom creates a specific three-dimensional pharmacophore that is recognized by the biological target. Shifting the position of the bromine atom would alter this pharmacophore, potentially leading to a loss of affinity or a change in the selectivity profile.

Strategic Design Principles for Optimizing Derivative Activity

The optimization of this compound derivatives into more potent and selective agents is guided by several key strategic design principles derived from extensive SAR studies. Current time information in Pasuruan, ID.nih.gov A primary strategy involves the retention of the 2-aminobenzimidazole scaffold, which is established as an essential structural motif for activity. Current time information in Pasuruan, ID.

Further optimization strategies include:

Modification of the N1-substituent: While the isobutyl group appears to be favorable, systematic exploration of other branched and cyclic alkyl groups could lead to improved interactions within the hydrophobic pocket of the target. The goal is to enhance binding affinity without introducing steric clashes.

Exploring C2-amino analogues: While the primary amino group is crucial, the synthesis of analogues with secondary amines incorporated into small heterocyclic rings (e.g., piperidine, morpholine) has shown promise in modulating activity and selectivity. Current time information in Pasuruan, ID.

Systematic variation of the C6-substituent: Although bromine at the C6 position is beneficial, exploring other halogen and non-halogen substituents at this position can fine-tune the electronic and steric properties of the molecule. This can lead to improved potency and selectivity, as well as better pharmacokinetic properties. For instance, in the development of inhibitors for TRPC4 and TRPC5 channels, structural modifications of a lead 2-aminobenzimidazole compound resulted in analogues with improved potency and selectivity. nih.gov

Investigation of other substitution patterns: While the 1, 2, and 6 positions are key, substitutions at other available positions on the benzimidazole ring (C4, C5, and C7) should not be overlooked. Such modifications could address metabolic liabilities or provide additional beneficial interactions with the target.

Advanced Methodologies and Future Research Directions

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and high-throughput screening (HTS) are cornerstones of modern drug discovery, enabling the rapid generation and evaluation of large libraries of chemical compounds. For benzimidazole (B57391) derivatives, including 1-Isobutyl-2-amino-6-bromobenzimidazole, these methodologies facilitate the efficient exploration of the chemical space to identify molecules with desired biological activities.

The synthesis of 2-aminobenzimidazole (B67599) libraries can be adapted to high-throughput formats. nih.gov This often involves parallel synthesis techniques where variations in reactants are introduced to a common scaffold. For instance, the core 2-aminobenzimidazole structure can be systematically modified at various positions, such as the N-1 substituent (e.g., the isobutyl group) and the aromatic ring (e.g., the bromo group at position 6), by using a diverse set of starting materials in a multi-well plate format. nih.gov The cyclization reaction to form the benzimidazole ring, often from an o-phenylenediamine (B120857) precursor and a cyanogen (B1215507) bromide or equivalent reagent, is a key step that can be optimized for parallel synthesis. nih.govnih.gov

Once synthesized, these compound libraries are subjected to high-throughput screening to assess their biological activity against specific targets. This process involves automated assays that can test thousands of compounds in a short period. For example, a high-throughput screening campaign of a large compound library led to the identification of 2-iminobenzimidazoles as a novel class of trypanothione (B104310) reductase inhibitors. nih.gov Similarly, a phenotypic screening of millions of compounds identified a 2-aminobenzimidazole derivative with activity against Leishmania infantum. nih.gov These examples underscore the power of HTS in uncovering novel biological activities for the benzimidazole scaffold.

Table 1: High-Throughput Methodologies in Benzimidazole Research

Methodology Description Application to this compound
High-Throughput Synthesis (HTS) Automated, parallel synthesis of a large number of compounds. Rapid generation of analogues with variations at the N-1 and other positions to explore structure-activity relationships (SAR).

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for biological activity. | Screening against a wide range of biological targets (e.g., kinases, parasites) to identify potential therapeutic applications. nih.govnih.gov |

Application of Flow Chemistry in Benzimidazole Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful and sustainable alternative to traditional batch processing for the synthesis of organic molecules, including benzimidazoles. researchgate.netacs.org This technology involves the continuous pumping of reactants through a network of tubes or channels, where the reaction occurs. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow chemistry can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents. acs.org

The synthesis of the benzimidazole ring can be significantly improved using flow chemistry. For instance, the catalytic hydrogenation of an aromatic nitro compound to form a key benzimidazole intermediate has been successfully scaled up using a continuous flow process, which eliminated safety concerns associated with the use of hydrogen gas and pyrophoric catalysts in batch reactors. acs.org This approach also resulted in a dramatic increase in the space-time yield. acs.org A multi-step continuous flow synthesis of telmisartan, a drug containing a benzimidazole moiety, has also been developed, demonstrating the potential for integrated and automated production processes. acs.org

For the synthesis of this compound, flow chemistry could offer several advantages. The introduction of the isobutyl group via N-alkylation and the cyclization to form the 2-aminobenzimidazole core are steps that could be optimized for a continuous flow setup. This would allow for a more efficient and scalable production of the target compound and its derivatives.

Chemoinformatics and Big Data Analysis in Benzimidazole Research

Chemoinformatics and big data analysis are integral to modern drug discovery, providing the tools to manage, analyze, and extract valuable insights from vast amounts of chemical and biological data. mdpi.comdokumen.pubresearchgate.net For benzimidazole research, these computational approaches are used to design novel derivatives, predict their properties, and understand their interactions with biological targets. scirp.orgscirp.org

Structure-based drug design (SBDD) techniques, a key component of chemoinformatics, are employed to design benzimidazole derivatives as potent and selective inhibitors of specific targets. scirp.org This involves using the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target, is used to evaluate the binding potential of newly designed benzimidazole derivatives. scirp.orgscirp.org

In addition to predicting binding affinity, chemoinformatics tools are used to predict the pharmacokinetic properties of compounds, often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. scirp.org By identifying potential liabilities early in the drug discovery process, researchers can prioritize compounds with more favorable drug-like properties. Big data analytics can be applied to large datasets of known benzimidazole compounds and their biological activities to build predictive models for activity and toxicity. dokumen.pubresearchgate.net These models can then be used to virtually screen large compound libraries and identify promising candidates for synthesis and testing.

Table 2: Chemoinformatic Approaches in Benzimidazole Drug Discovery

Approach Description Relevance to this compound
Molecular Docking Predicts the binding mode and affinity of a molecule to a biological target. scirp.orgscirp.org In silico screening against various targets to hypothesize potential mechanisms of action.
QSAR Modeling (Quantitative Structure-Activity Relationship) Correlates chemical structure with biological activity. Development of predictive models to guide the design of more potent analogues.

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. scirp.org | Early assessment of the drug-like properties to guide compound selection and optimization. |

Exploration of Novel Biological Targets through Target Engagement Studies

A key aspect of modern drug discovery is the identification and validation of novel biological targets. For benzimidazole derivatives, which are known to interact with a wide range of targets, the exploration of new therapeutic opportunities is an active area of research. rsc.orgnih.govnih.gov Target engagement studies are crucial in this process, as they confirm the direct interaction of a compound with its intended target in a cellular or in vivo context.

Benzimidazole derivatives have been shown to inhibit various epigenetic targets, which are involved in the regulation of gene expression and are implicated in cancer. rsc.org They have also been identified as inhibitors of various kinases, which are key signaling proteins that are often dysregulated in diseases such as cancer. sigmaaldrich.com Furthermore, some benzimidazole derivatives act as potassium-competitive acid blockers by targeting the H+, K+-ATPase enzyme in the stomach. nih.gov

For this compound, target engagement studies would be essential to confirm its interaction with any hypothesized biological target. Techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, and chemical proteomics can be employed to identify the direct binding targets of the compound within a complex biological system. The identification of novel targets for this compound could open up new avenues for its therapeutic application. The structural similarity of 2-aminobenzimidazoles to purines suggests a broad potential for interaction with various biological macromolecules. arabjchem.org

Q & A

Q. Basic

  • ¹H-NMR : Identify NH₂ protons (δ ~3.65 ppm) and aromatic protons near bromo substituents (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm NH₂ (3325 cm⁻¹) and C=N (1595 cm⁻¹) stretches .
  • HPLC-MS : Assess purity and molecular ion peaks (expected m/z ~295–300) .

What methodologies are employed to assess the in vitro anticancer activity of this compound derivatives?

Q. Advanced

  • Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., SKBR-3, HepG2) .
  • Apoptosis studies : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms.
  • Targeted enzyme inhibition : Measure IC₅₀ against kinases or tubulin using fluorescence-based assays .

How should researchers address discrepancies in reported biological activities of benzimidazole derivatives across different studies?

Q. Advanced

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified), culture conditions, and compound concentrations .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Replicate studies : Validate results in independent labs with blinded experimental designs.

What computational approaches are utilized to predict the binding affinity of this compound with target enzymes?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., EGFR or HDAC) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing bromo) with activity using descriptors like logP and HOMO-LUMO gaps .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

What are the stability considerations and recommended storage conditions for this compound in long-term studies?

Q. Basic

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture control : Use desiccants in sealed containers to avoid hydrolysis of the amine group .
  • Purity monitoring : Conduct HPLC every 6 months to detect degradation products .

How can one design a structure-activity relationship (SAR) study for this compound to explore its pharmacological potential?

Q. Advanced

  • Substituent variation : Synthesize analogs with halogens (e.g., Cl, F) or alkyl chains at the 6-position .
  • Bioisosteric replacement : Replace the benzimidazole core with indole or purine scaffolds to assess tolerance .
  • Pharmacokinetic profiling : Measure logD (octanol/water) and metabolic stability in liver microsomes to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.